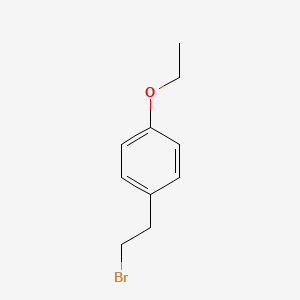
1-(2-bromoethyl)-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromoethyl)-4-ethoxybenzene is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and an ethoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-ethoxybenzene typically involves the bromination of ethylbenzene derivatives. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bromoethyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of ethoxybenzene derivatives.
Oxidation: Production of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-bromoethyl)-4-ethoxybenzene is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-bromoethyl)-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and stability. These interactions enable the compound to act as a versatile intermediate in organic synthesis and industrial processes .
Comparación Con Compuestos Similares
1-(2-bromoethyl)-4-ethoxybenzene can be compared with other similar compounds, such as:
(2-Bromoethyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-2-phenylethane: Similar structure but without the ethoxy group, leading to different reactivity and applications.
2-Phenylethyl bromide: Another similar compound with different substitution patterns on the benzene ring.
The presence of the ethoxy group in this compound enhances its chemical reactivity and broadens its range of applications, making it a unique and valuable compound in various fields.
Propiedades
Fórmula molecular |
C10H13BrO |
|---|---|
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8H2,1H3 |
Clave InChI |
RYVDUZLLFJTDKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















